molecular formula C24H19N5O3S2 B11657430 4-({(1E)-1-[2-(1,3-benzothiazol-2-yl)-3-oxo-5-phenyl-2,3-dihydro-1H-pyrazol-4-yl]ethylidene}amino)benzenesulfonamide

4-({(1E)-1-[2-(1,3-benzothiazol-2-yl)-3-oxo-5-phenyl-2,3-dihydro-1H-pyrazol-4-yl]ethylidene}amino)benzenesulfonamide

Cat. No.: B11657430
M. Wt: 489.6 g/mol
InChI Key: HSCKWNRUCZOONZ-UHFFFAOYSA-N
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Description

4-({(1E)-1-[2-(1,3-benzothiazol-2-yl)-3-oxo-5-phenyl-2,3-dihydro-1H-pyrazol-4-yl]ethylidene}amino)benzenesulfonamide is a complex organic compound that features a benzothiazole ring, a pyrazole ring, and a benzenesulfonamide group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({(1E)-1-[2-(1,3-benzothiazol-2-yl)-3-oxo-5-phenyl-2,3-dihydro-1H-pyrazol-4-yl]ethylidene}amino)benzenesulfonamide likely involves multiple steps, including the formation of the benzothiazole and pyrazole rings, followed by their coupling with the benzenesulfonamide group. Typical reaction conditions might include the use of organic solvents, catalysts, and controlled temperatures.

Industrial Production Methods

Industrial production methods for such compounds would typically involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring.

    Reduction: Reduction reactions could potentially target the carbonyl group in the pyrazole ring.

    Substitution: The aromatic rings in the compound could undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents might include hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride could be used.

    Substitution: Conditions might include the use of strong acids or bases, depending on the type of substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, compounds with similar structures have been studied for their potential as enzyme inhibitors or receptor agonists/antagonists.

Medicine

Medicinally, such compounds might be investigated for their potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.

Industry

In industry, the compound could be used in the development of new materials or as a specialty chemical in various applications.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme and prevent substrate binding. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole derivatives: Compounds with similar benzothiazole rings.

    Pyrazole derivatives: Compounds featuring the pyrazole ring.

    Benzenesulfonamide derivatives: Compounds with the benzenesulfonamide group.

Uniqueness

The uniqueness of 4-({(1E)-1-[2-(1,3-benzothiazol-2-yl)-3-oxo-5-phenyl-2,3-dihydro-1H-pyrazol-4-yl]ethylidene}amino)benzenesulfonamide lies in its combination of these three distinct functional groups, which might confer unique biological activities or chemical properties.

Properties

Molecular Formula

C24H19N5O3S2

Molecular Weight

489.6 g/mol

IUPAC Name

4-[1-[2-(1,3-benzothiazol-2-yl)-3-oxo-5-phenyl-1H-pyrazol-4-yl]ethylideneamino]benzenesulfonamide

InChI

InChI=1S/C24H19N5O3S2/c1-15(26-17-11-13-18(14-12-17)34(25,31)32)21-22(16-7-3-2-4-8-16)28-29(23(21)30)24-27-19-9-5-6-10-20(19)33-24/h2-14,28H,1H3,(H2,25,31,32)

InChI Key

HSCKWNRUCZOONZ-UHFFFAOYSA-N

Canonical SMILES

CC(=NC1=CC=C(C=C1)S(=O)(=O)N)C2=C(NN(C2=O)C3=NC4=CC=CC=C4S3)C5=CC=CC=C5

Origin of Product

United States

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